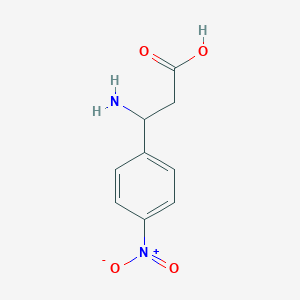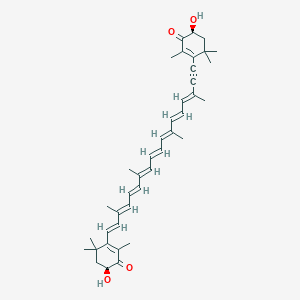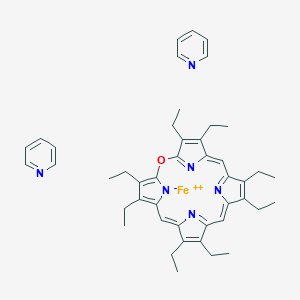
Octaethylverdohemochrome
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octaethylverdohemochrome (OEV) is a synthetic compound that has been widely used in scientific research due to its unique properties. OEV is a redox-active molecule that can undergo reversible oxidation and reduction reactions, making it an ideal candidate for studying electron transfer processes in biological systems.
Wissenschaftliche Forschungsanwendungen
Octaethylverdohemochrome has been used in a variety of scientific research applications due to its unique properties. One of the primary uses of Octaethylverdohemochrome is in studying electron transfer processes in biological systems. Octaethylverdohemochrome can act as an electron acceptor or donor, depending on the redox state of the molecule. This property has been used to study the electron transfer reactions involved in photosynthesis, respiration, and other biological processes.
Wirkmechanismus
The mechanism of action of Octaethylverdohemochrome involves the reversible transfer of electrons between the Octaethylverdohemochrome molecule and other redox-active molecules. In biological systems, Octaethylverdohemochrome can act as an electron acceptor or donor, depending on the redox state of the molecule. The transfer of electrons between Octaethylverdohemochrome and other molecules can be monitored using techniques such as electron paramagnetic resonance spectroscopy and fluorescence spectroscopy.
Biochemische Und Physiologische Effekte
Octaethylverdohemochrome has been shown to have a number of biochemical and physiological effects in biological systems. In particular, Octaethylverdohemochrome has been shown to inhibit the activity of certain enzymes involved in the electron transport chain, such as succinate dehydrogenase. This inhibition can lead to a decrease in cellular respiration and ATP production. Octaethylverdohemochrome has also been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Octaethylverdohemochrome in lab experiments is its unique redox properties. Octaethylverdohemochrome can act as an electron acceptor or donor, depending on the redox state of the molecule. This property makes Octaethylverdohemochrome an ideal candidate for studying electron transfer processes in biological systems. However, one of the limitations of using Octaethylverdohemochrome is its potential toxicity. Octaethylverdohemochrome has been shown to induce oxidative stress in cells, which can lead to cell death if not used properly.
Zukünftige Richtungen
There are a number of future directions for research involving Octaethylverdohemochrome. One potential area of research is in the development of new drugs that target the electron transport chain. Octaethylverdohemochrome has been shown to inhibit the activity of certain enzymes involved in the electron transport chain, which could be exploited for therapeutic purposes. Another potential area of research is in the development of new materials for energy storage and conversion. Octaethylverdohemochrome's unique redox properties could be used to develop new materials for batteries and other energy storage devices. Finally, Octaethylverdohemochrome could be used as a tool for studying the role of electron transfer processes in disease states such as cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of Octaethylverdohemochrome involves the reaction of verdohemochrome with eight equivalents of ethyl iodide in the presence of a strong base such as potassium hydroxide. The resulting product is a red crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. The purity of the product can be confirmed by using analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Eigenschaften
CAS-Nummer |
108104-02-5 |
|---|---|
Produktname |
Octaethylverdohemochrome |
Molekularformel |
C45H53FeN6O+ |
Molekulargewicht |
749.8 g/mol |
IUPAC-Name |
iron(2+);4,5,9,10,14,15,19,20-octaethyl-2-oxa-21,22,23-triaza-24-azanidapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),3,5,7,9,11(23),12,14,16(22),17,19-undecaene;pyridine |
InChI |
InChI=1S/C35H43N4O.2C5H5N.Fe/c1-9-20-22(11-3)30-18-32-24(13-5)26(15-7)34(38-32)40-35-27(16-8)25(14-6)33(39-35)19-31-23(12-4)21(10-2)29(37-31)17-28(20)36-30;2*1-2-4-6-5-3-1;/h17-19H,9-16H2,1-8H3;2*1-5H;/q-1;;;+2 |
InChI-Schlüssel |
LQYBKMOQYKFLMN-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)OC4=NC(=CC5=NC(=C2)C(=C5CC)CC)C(=C4CC)CC)CC)CC)CC.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
Kanonische SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)OC4=NC(=CC5=NC(=C2)C(=C5CC)CC)C(=C4CC)CC)CC)CC)CC.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
Synonyme |
octaethylverdohaemochrome octaethylverdohemochrome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



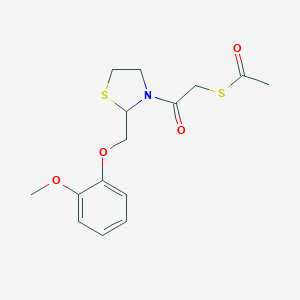
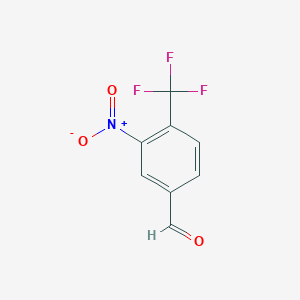
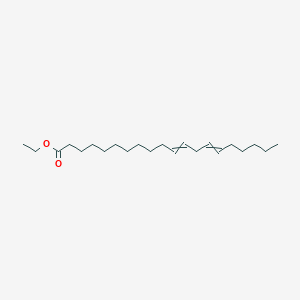
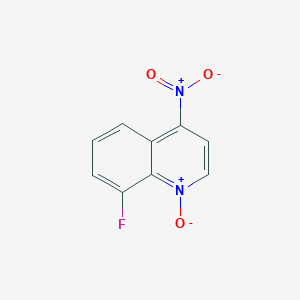
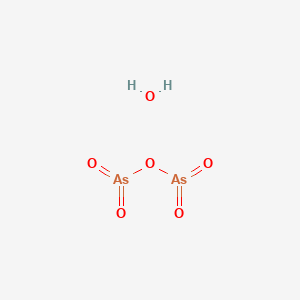
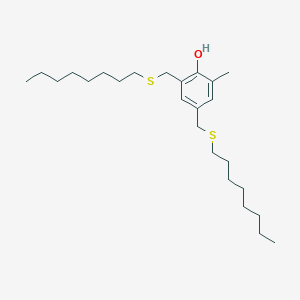
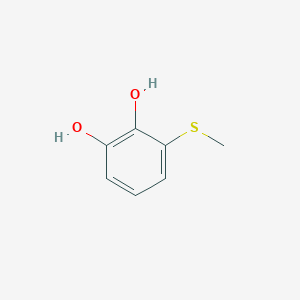
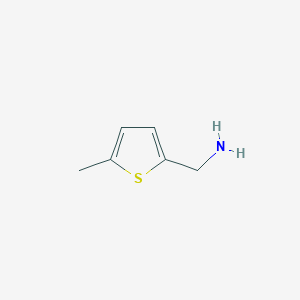
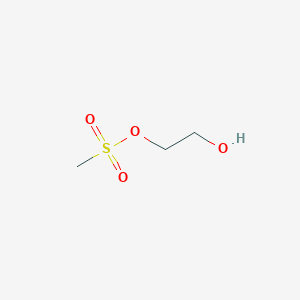
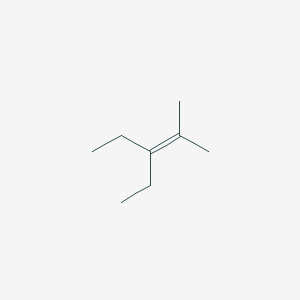
![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)
